molecular formula C16H17N3O4S2 B2971593 N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1105245-93-9

N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2971593
CAS No.: 1105245-93-9
M. Wt: 379.45
InChI Key: KXFFCBBNLOVADJ-UHFFFAOYSA-N
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Description

N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a sophisticated diamide derivative engineered for advanced medicinal chemistry and drug discovery research. This compound features a distinctive molecular architecture, incorporating a 1,2-thiazolidine ring with a sulfonyl group (1,1-dioxide) known to enhance solubility and influence electronic properties, conjugated through a phenyl bridge to an oxalamide linker and a thiophen-2-ylmethyl moiety . The integration of the thiazolidinone core, a recognized privileged scaffold in medicinal chemistry, positions this compound as a valuable intermediate for the development of novel bioactive molecules . Thiazolidinone derivatives are extensively investigated for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects, making them a versatile template for hit and lead compound generation . The specific structural combination in this molecule, particularly the thiophene and dioxothiazolidine units, is designed to facilitate interactions with biological targets such as enzymes and receptors. Its oxalamide backbone provides a rigid, planar structure that can be critical for molecular recognition processes. This compound is supplied for non-human research use only and is an essential tool for synthetic chemists and pharmacologists aiming to explore structure-activity relationships (SAR), develop multi-target agents, or create new heterocyclic systems with potent pharmacological potential .

Properties

IUPAC Name

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S2/c20-15(17-11-14-3-1-9-24-14)16(21)18-12-4-6-13(7-5-12)19-8-2-10-25(19,22)23/h1,3-7,9H,2,8,10-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFFCBBNLOVADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzaldehyde with thiophene-2-carboxylic acid, followed by amidation with ethanediamine. The reaction conditions often include the use of catalysts such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may also include purification steps such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidines, and substituted aromatic derivatives .

Scientific Research Applications

N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Structural Features

The target compound’s ethanediamide backbone and heterocyclic substituents are critical to its physicochemical and biological properties. Below is a comparative analysis of its structural analogs:

Table 1: Structural Comparison of Ethanediamide Derivatives
Compound Name Key Substituents Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound 4-(1,1-dioxothiazolidin-2-yl)phenyl, thiophen-2-ylmethyl Not provided Ethanediamide, thiazolidine-dione, thiophene -
N-[(thiophen-2-yl)methyl]-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide Thiophen-2-ylmethyl, trifluoroethyl-piperidin-4-ylmethyl 363.4 Ethanediamide, piperidine, trifluoroethyl
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide 4-Fluorophenyl-thiazolo-triazolyl, 4-methoxyphenyl 439.5 Ethanediamide, thiazolo-triazole, methoxy
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride Thiophen-2-yl, aminocyclopropyl 414.9 (HCl salt) Benzamide, cyclopropane, thiophene

Key Observations :

  • Thiophene vs. Other Heterocycles : The thiophen-2-yl group in the target compound and may enhance π-π stacking interactions compared to fluorophenyl or methoxyphenyl groups in .
  • Thiazolidine-dione vs.

Key Observations :

  • Coupling Reagents : The use of EDC/HCl in contrasts with TEA/DCM in , suggesting reagent-dependent efficiency for amide bond formation.
  • Tautomerism : Thione-thiol tautomerism in triazole derivatives (e.g., ) highlights stability challenges absent in the target compound’s rigid thiazolidine-dione system.

Key Observations :

  • Sulfone Groups: The 1,1-dioxo-thiazolidine moiety may improve solubility and oxidative stability compared to non-sulfonated thiazolidines .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : Thione (C=S) stretches at 1243–1258 cm⁻¹ in hydrazinecarbothioamides contrast with sulfone (S=O) stretches (~1300–1350 cm⁻¹) expected in the target compound.
  • NMR : Methylenic protons in ethanediamides (e.g., –CH₂– groups) typically resonate at δ 3.5–4.5 ppm .
  • Crystallography : SHELX software is widely used for resolving structures of similar heterocycles, as seen in .

Biological Activity

N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound characterized by its thiazolidine and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and antioxidant properties.

Chemical Structure

The molecular structure of the compound consists of:

  • Thiazolidine ring : Contributes to biological interactions.
  • Thiophene ring : Enhances the lipophilicity and biological activity.
  • Ethylene diamide backbone : Provides structural stability.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets such as enzymes and receptors. The thiazolidine and thiophene rings can bind to active sites, potentially inhibiting enzyme activity or modulating receptor functions. This interaction may lead to significant alterations in cellular pathways, resulting in various observed biological effects .

Antibacterial Activity

Research indicates that compounds with thiazolidine structures exhibit notable antibacterial properties. For instance:

  • In vitro studies have shown that derivatives of thiazolidinones can effectively inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The inhibition rates for certain derivatives have reached up to 91.66% against S. aureus .
CompoundInhibition (%)Bacteria
2-(Chlorophenyl-imino)thiazolidin-4-one88.46%E. coli
2-(Chlorophenyl-imino)thiazolidin-4-one91.66%S. aureus

Anticancer Activity

The compound's anticancer potential has been explored through various studies:

  • Cell Line Studies : Derivatives have shown significant inhibition against several cancer cell lines, including leukemia (MOLT-4) and CNS cancer cells (SF-295), with inhibition values reaching 84.19% and 72.11%, respectively .
Cell LineCompoundInhibition (%)
MOLT-44g84.19
SF-2954p72.11

Antioxidant Activity

Thiazolidine derivatives also demonstrate antioxidant properties, which can protect cells from oxidative stress. The antioxidant capacity is often evaluated using assays such as the ABTS assay, where certain compounds exhibit high percent inhibition values .

Case Studies

  • Study on Thiazolidinone Derivatives : A comprehensive study evaluated a series of thiazolidinone compounds for their biological activities, revealing that modifications on the phenyl group significantly enhanced antibacterial activity .
  • Anticancer Screening : A National Cancer Institute primary screen assessed various thiazolidinone derivatives against multiple cancer cell lines, identifying promising candidates for further development .

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